![molecular formula C18H20N2O3 B5728902 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of amides and is a white crystalline solid with a molecular weight of 368.46 g/mol.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MPAA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells and the suppression of inflammatory responses in various diseases.
Mécanisme D'action
MPAA inhibits the activity of HDACs by binding to their active sites and preventing the deacetylation of histones. This results in the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. MPAA has also been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
MPAA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and suppress the production of pro-inflammatory cytokines. MPAA has also been found to enhance the expression of genes involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications. However, MPAA has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of MPAA. One potential direction is the development of MPAA analogs with improved pharmacological properties. Another direction is the study of the effects of MPAA on other pathways involved in inflammation and cancer. Additionally, the potential use of MPAA as a therapeutic agent for other diseases such as viral infections and autoimmune disorders should be explored.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 3-(3-methylphenoxy)acetic acid with 3-aminophenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of MPAA as a white crystalline solid with a yield of approximately 70%.
Propriétés
IUPAC Name |
N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-7-5-8-15(11-14)20-18(22)12-23-16-9-4-6-13(2)10-16/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHKGFDXNAFLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(3-methylphenoxy)acetyl]amino}phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

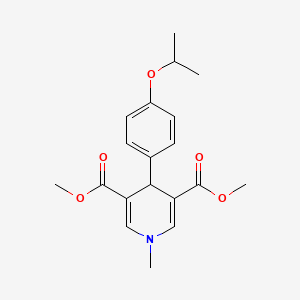
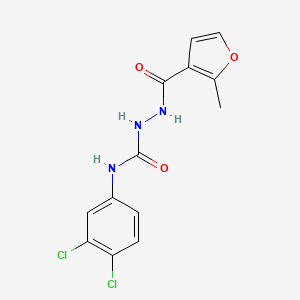


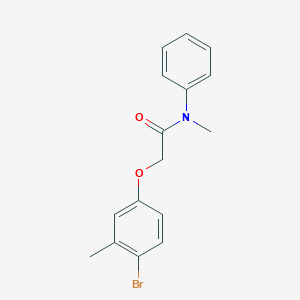
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
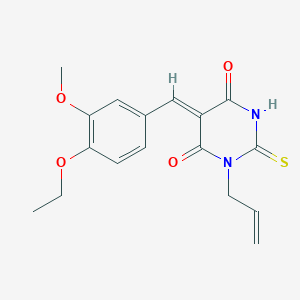
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
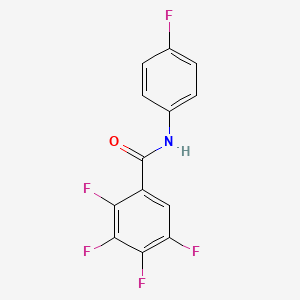

![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
